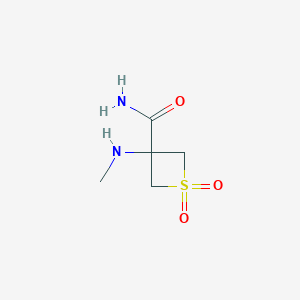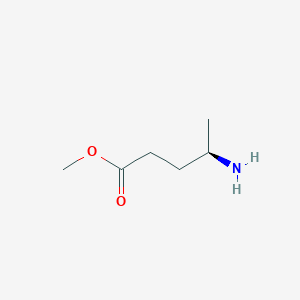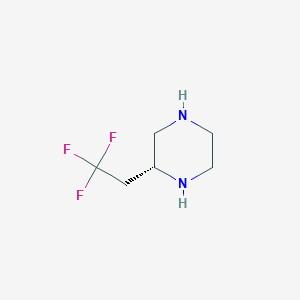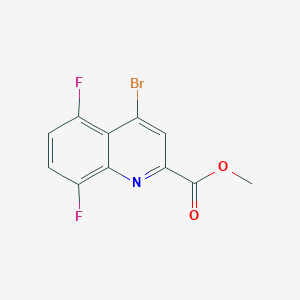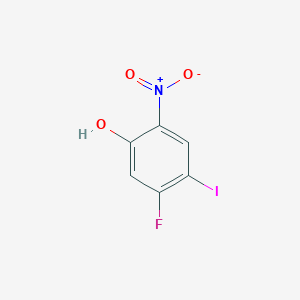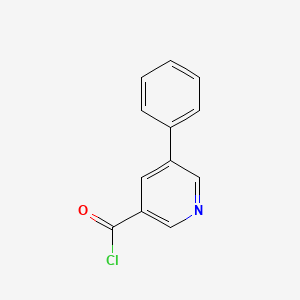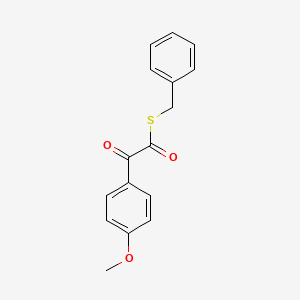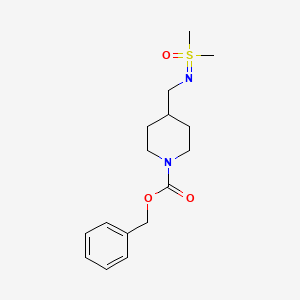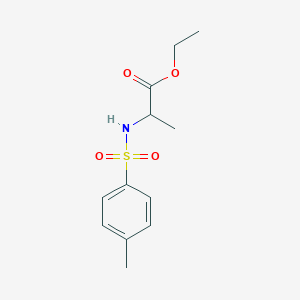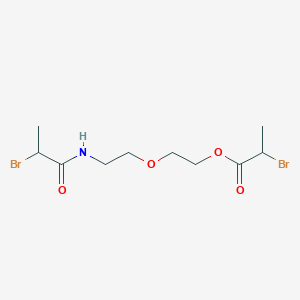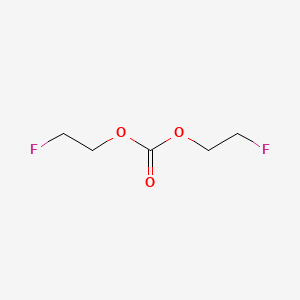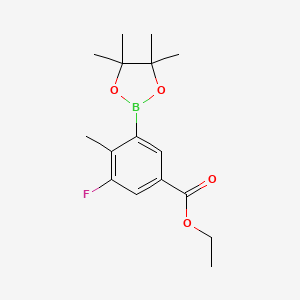![molecular formula C8H5N3 B15200158 Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural framework, which combines a pyrrolo ring fused with a pyrimidine ring, and a carbonitrile group at the third position. This structure imparts the compound with unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One efficient method involves a one-pot three-component coupling followed by an oxidative cyclization reaction . This method allows for the rapid construction of the pyrrolo[1,2-c]pyrimidine core with the formation of multiple bonds in a single reaction sequence.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while reduction may produce pyrrolo[1,2-c]pyrimidine-3-methanol.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Investigated for its anticancer properties, particularly against liver cancer cells.
Industry: Utilized in the development of new materials with unique optoelectronic properties.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Pyrrolo[2,3-c]isoquinoline:
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile stands out due to its specific structural features and the presence of a carbonitrile group, which imparts unique reactivity and biological activity. Its ability to inhibit kinases and affect cancer cell viability makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H5N3 |
|---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
pyrrolo[1,2-c]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H |
InChI-Schlüssel |
ZDBCHCHMWXOJNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC(=CC2=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


